molecular formula C18H20Cl2N2O3S B4963338 N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4963338
M. Wt: 415.3 g/mol
InChI Key: DKSUMURTLVIGMI-UHFFFAOYSA-N
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Description

N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the butan-2-yl and dichlorophenyl groups: These groups can be introduced through alkylation and halogenation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-N~2~-(3,4-dichlorophenyl)glycinamide: Lacks the phenylsulfonyl group.

    N-butan-2-yl-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group.

    N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the butan-2-yl group.

Uniqueness

N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(14-9-10-16(19)17(20)11-14)26(24,25)15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSUMURTLVIGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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